molecular formula C17H24N2O2 B2645409 tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1431868-59-5

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate

Cat. No. B2645409
CAS RN: 1431868-59-5
M. Wt: 288.391
InChI Key: QYBYNAPMSILAHE-UHFFFAOYSA-N
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Description

“tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 . It is related to “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate”, which has a molecular weight of 486.57 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” can be inferred from its related compounds. For example, “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate” is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Bifunctional Compounds

This compound serves as a versatile precursor for creating novel compounds. For example, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound that allows selective derivation on its cyclobutane and azetidine rings. This process opens pathways to accessing chemical spaces complementary to those accessible through piperidine systems, highlighting its utility in synthesizing novel chemical entities (M. J. Meyers et al., 2009).

Advancements in Drug Discovery

The tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate scaffold has found applications in drug discovery. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the potential of spirocyclic compounds in creating new therapeutics. These scaffolds, derived from four-membered-ring ketones, showcase the compound's role in generating novel structures for pharmaceutical research (Bohdan A. Chalyk et al., 2017).

Contribution to Synthetic Methodology

In addition to its applications in drug discovery, tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate contributes to the development of new synthetic methodologies. Burkhard and Carreira (2008) reported a scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate for piperazine. This work highlights the compound's utility in organic synthesis, particularly in arene amination reactions, further expanding the toolkit available for chemical synthesis (Johannes A. Burkhard & E. Carreira, 2008).

Enabling Constrained Peptide Synthesis

Furthermore, the compound and its derivatives have been used in the synthesis of constrained peptides. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides. These compounds, including derivatives of tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate, serve as constrained surrogates for dipeptides, demonstrating the compound's role in peptide synthesis and molecular modeling (M. M. Fernandez et al., 2002).

Exploration of Molecular Structure

The exploration of molecular structure and symmetry is another area of application. Dong et al. (1999) reported on the crystal structure of a related compound, showcasing its mirror symmetry and conformational features. This study not only provides insights into the structural aspects of these spirocyclic compounds but also underscores their potential in material science and molecular engineering (Yongkwan Dong et al., 1999).

Mechanism of Action

The mechanism of action of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” is not clear from the available information. Further studies would be required to elucidate this .

Future Directions

The future directions for the study of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. This could lead to a better understanding of its properties and potential applications .

properties

IUPAC Name

tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBYNAPMSILAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate

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